3-(Boc-amino)-5-trifluoromethyl-pyridine

Chemical Purity Procurement Specification Quality Control

3-(Boc-amino)-5-trifluoromethyl-pyridine, formally known as tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate (CAS 1187055-61-3), is a heterocyclic building block with a molecular weight of 262.23 g/mol and formula C₁₁H₁₃F₃N₂O₂. It features an amino group protected by a tert-butoxycarbonyl (Boc) group at the 3-position and a trifluoromethyl (CF₃) group at the 5-position of a pyridine ring.

Molecular Formula C11H13F3N2O2
Molecular Weight 262.23 g/mol
CAS No. 1187055-61-3
Cat. No. B1444764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-5-trifluoromethyl-pyridine
CAS1187055-61-3
Molecular FormulaC11H13F3N2O2
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)(F)F
InChIInChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h4-6H,1-3H3,(H,16,17)
InChIKeyFPMPSEZVIVLPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)-5-trifluoromethyl-pyridine: A Strategic Building Block for CF₃-Containing Bioactives


3-(Boc-amino)-5-trifluoromethyl-pyridine, formally known as tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate (CAS 1187055-61-3), is a heterocyclic building block with a molecular weight of 262.23 g/mol and formula C₁₁H₁₃F₃N₂O₂ . It features an amino group protected by a tert-butoxycarbonyl (Boc) group at the 3-position and a trifluoromethyl (CF₃) group at the 5-position of a pyridine ring . The orthogonal protection provided by the Boc group, combined with the metabolically stabilizing and lipophilicity-enhancing properties of the CF₃ group, defines its utility in multi-step organic synthesis, particularly for pharmaceutical and agrochemical intermediates .

Why Simple Analogs Cannot Replace 3-(Boc-amino)-5-trifluoromethyl-pyridine in Advanced Synthesis


Substituting 3-(Boc-amino)-5-trifluoromethyl-pyridine with a simple Boc-aminopyridine or an unprotected 3-amino-5-trifluoromethyl-pyridine (CAS 112110-07-3) can lead to significant synthetic failures. The unprotected amine would participate in unwanted side reactions, severely limiting synthetic routes. Conversely, moving the Boc-amino or trifluoromethyl substituent to different positions on the pyridine ring can drastically alter the reactivity, electronic properties, and biological activity of the final target molecule, as these properties are highly regiospecific and not interchangeable .

Quantitative Differentiation of 3-(Boc-amino)-5-trifluoromethyl-pyridine Against Closest Analogs


Purity Benchmarking: 98% vs 95% Specification Provides Greater Assay Reliability

The target compound is available at a minimum purity of 98%, which is higher than a commonly offered 95% specification for the same compound . A 95% purity level represents up to 5% unknown impurities, which can interfere with sensitive catalytic cycles or require costly additional purification steps before use in advanced intermediates .

Chemical Purity Procurement Specification Quality Control

Regioisomeric Purity: Sole 3,5-Substitution Pattern Avoids Ambiguous Cross-Coupling Outcomes

The unambiguous 3-amino-5-trifluoromethyl substitution pattern of the target compound is crucial for regioselective transformations. In contrast, its closest regioisomer, 3-(Boc-amino)-4-trifluoromethyl-pyridine, presents a different electronic and steric environment that would lead to a different set of coupling products when used in Suzuki-Miyaura reactions or N-arylations .

Organic Synthesis Cross-Coupling Chemistry Regioselectivity

Physicochemical Property Set: LogP 3.46 and PSA 54.71 Ų Indicate Superior Membrane Permeability

The calculated partition coefficient (LogP) of 3.46 and polar surface area (PSA) of 54.71 Ų for the target compound suggest a favorable balance for membrane permeation, a critical parameter for future drug candidates [1]. The unprotected free base, 5-(trifluoromethyl)pyridin-3-amine, has a lower molecular weight of 162.11 g/mol but lacks the crucial Boc protection, making it unsuitable for direct use in multi-step synthesis without first introducing a protecting group .

Physicochemical Properties Drug-likeness Permeability Prediction

Proven Application-Specific Scaffold: Validated Intermediate for PIM Kinase Inhibitors

This specific scaffold is a documented key intermediate in the synthesis of thiazole carboxamide-based PIM kinase inhibitors, a class of targeted cancer therapies . Other Boc-aminopyridines, lacking the 5-trifluoromethyl group that occupies a specific hydrophobic pocket in the kinase enzyme, would be unlikely to produce active PIM inhibitors, as the CF₃ group is critical for binding affinity [1].

Medicinal Chemistry Kinase Inhibitors Targeted Synthesis

Synthetic Route Maturity: Well-Established Preparation Method Ensures Scalable Supply

The synthetic route to 3-(N-Boc-amino)-5-trifluoromethyl-pyridine is reported to be relatively simple, involving reaction of 3-amino-5-trifluoromethyl-pyridine with a Boc source . This contrasts with other regioisomers or more complex CF₃-pyridine building blocks that may require lengthy, low-yielding, or costly synthetic sequences. A well-established route is a strong indicator of reliable commercial supply and more competitive bulk pricing.

Synthetic Methodology Scalability Supply Chain Reliability

Procurement-Driven Application Scenarios for 3-(Boc-amino)-5-trifluoromethyl-pyridine


Accelerated Pan-PIM Kinase Inhibitor Lead Optimization

Medicinal chemistry teams optimizing a pan-PIM kinase inhibitor series can immediately order 3-(Boc-amino)-5-trifluoromethyl-pyridine at a 98% purity specification for use as a core scaffold. After deprotection, the free amine enables direct coupling to a known thiazole carboxamide warhead, bypassing weeks of synthetic development for the key intermediate. This directly leverages the validated route published for this class of inhibitors [1].

Design of Novel CF₃-Containing Agrochemicals

Agrochemical discovery units designing new fungicides or insecticides can incorporate the target compound's 5-trifluoromethylpyridine motif into a scaffold-hopping campaign. The 3-amino group serves as a vector for introducing agrochemically relevant sulfonamide or amide groups, generating combinatorial libraries with improved lipophilicity (LogP 3.46) and metabolic stability profiles not easily achievable with halogen-only analogs [2].

Biophysical Probe Design via Regiospecific Fluoro Labeling

Chemical biology groups can exploit the regiospecific 3,5-substitution pattern to create ¹⁹F NMR probes. The strong, single ¹⁹F signal from the CF₃ group on the target compound provides a clean, easily interpretable label for monitoring protein-ligand interactions in complex biological milieu, a task that would be confounded by the multiple signals or regioisomeric mixtures one would obtain using 4-(Boc-amino)-5-trifluoromethyl-pyridine .

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